

Chemical and physical properties of 2,3,5-Triiodobenzaldehyde

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Compound of Interest

Compound Name: 2,3,5-Triiodobenzaldehyde

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An In-depth Technical Guide to **2,3,5-Triiodobenzaldehyde**

Authored by: A Senior Application Scientist

Introduction

In the landscape of synthetic organic chemistry and materials science, halogenated aromatic aldehydes serve as pivotal building blocks. Their unique electronic properties and reactivity profiles make them indispensable precursors for a wide array of complex molecules. Among these, **2,3,5-Triiodobenzaldehyde** ($C_7H_3I_3O$) stands out due to its heavily substituted aromatic core. The presence of three bulky, electron-withdrawing iodine atoms profoundly influences the molecule's steric and electronic characteristics, offering a unique platform for synthetic transformations. This guide provides a comprehensive technical overview of **2,3,5-Triiodobenzaldehyde**, detailing its chemical and physical properties, spectroscopic signature, synthetic utility, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Core Molecular Identity and Structure

2,3,5-Triiodobenzaldehyde is a halogenated aromatic aldehyde where a benzene ring is substituted with an aldehyde group ($-CHO$) and three iodine atoms at the 2, 3, and 5 positions. [1][2] This substitution pattern creates a sterically hindered and electron-deficient aromatic system.

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-- C6 [label=""]; C6 -- C1 [label=""];

// Double bonds edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C6;

// Substituent bonds edge [style=solid]; C1 -- CHO_C; CHO_C -- CHO_H; CHO_C -- CHO_O
[style=bold]; C2 -- I2; C3 -- I3; C5 -- I5; C4 -- H4; C6 -- H6;

} Caption: Chemical structure of 2,3,5-Triiodobenzaldehyde.
```

Physicochemical Properties

The physical characteristics of **2,3,5-Triiodobenzaldehyde** are dictated by its high molecular weight and the presence of polarizable iodine atoms. These properties are critical for selecting appropriate solvents, reaction conditions, and purification techniques.

Property	Value	Source(s)
CAS Number	477534-99-9	[3]
Molecular Formula	C ₇ H ₃ I ₃ O	[3]
Molecular Weight	483.81 g/mol	[1][3]
Appearance	Off-white to light brown solid	[1]
Melting Point	134-138 °C	[1]
Boiling Point	413.1 ± 45.0 °C (Predicted)	[1]
Density	2.891 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Information not widely available for the aldehyde, but related compounds like 2,3,5-triiodobenzoic acid are insoluble in water and soluble in polar organic solvents like ethanol and DMSO.[4][5][6][7] Similar solubility is expected.	N/A

Synthesis and Chemical Reactivity

As a halogenated benzaldehyde, **2,3,5-Triiodobenzaldehyde** is a valuable intermediate in organic synthesis.[1][2] Its primary utility lies in its ability to be transformed into other functional groups or to serve as a scaffold for building more complex molecules.

The aldehyde functional group is susceptible to a variety of transformations:

- **Oxidation:** Can be readily oxidized to the corresponding 2,3,5-triiodobenzoic acid, a compound with known applications as a plant growth regulator and a precursor in medicinal chemistry.[4][6]
- **Reduction:** Can be reduced to form 2,3,5-triiodobenzyl alcohol.

- Nucleophilic Addition: The aldehyde carbonyl is electrophilic and can react with various nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.
- Condensation Reactions: Can participate in reactions like the Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

The iodine substituents are relatively stable but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of C-C bonds at specific positions on the aromatic ring. This makes the molecule a versatile precursor for creating diverse 1,3,5-trisubstituted benzene derivatives.^[8]

dot graph TD { A[**2,3,5-Triiodobenzaldehyde**] -->|Oxidation| B(2,3,5-Triiodobenzoic Acid); A -->|Reduction| C(2,3,5-Triiodobenzyl Alcohol); A -->|Nucleophilic Addition(e.g., R-MgBr)| D(Substituted Secondary Alcohol); A -->|Cross-Coupling(e.g., Suzuki)| E(Aryl-Substituted Derivatives); B --> F{Applications in Agrochemicals & Medicinal Chemistry}; D --> G{Complex Molecule Synthesis}; E --> H{Materials Science & Drug Discovery};

} Caption: Synthetic utility of **2,3,5-Triiodobenzaldehyde**.

Spectroscopic Characterization Workflow

Elucidating the structure and confirming the purity of **2,3,5-Triiodobenzaldehyde** relies on a combination of standard spectroscopic techniques. The causality behind using multiple methods is to obtain orthogonal data points, each providing unique information about the molecule's structure, which together create a comprehensive and validated chemical identity.

dot graph TD { subgraph "Sample Preparation" A(Dissolve in appropriate deuterated solvent, e.g., DMSO-d6 or CDCl3) end

} Caption: Workflow for spectroscopic validation.

Expected Spectroscopic Data:

- Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1685-1715 cm^{-1} , characteristic of the C=O stretching vibration of an aromatic aldehyde.^[9] Additional peaks corresponding to the aldehyde C-H stretch would appear around 2720 cm^{-1}

and 2820 cm^{-1} . Aromatic C=C stretching vibrations would be observed in the $1400\text{--}1600\text{ cm}^{-1}$ region.

- ^1H NMR Spectroscopy:
 - Aldehyde Proton (-CHO): A highly deshielded singlet is expected between $\delta\ 9.5\text{--}10.5\text{ ppm}$. Its integration would correspond to one proton.
 - Aromatic Protons: Two protons are present on the aromatic ring (at C4 and C6). Due to the unsymmetrical substitution, they would appear as distinct signals, likely doublets, in the aromatic region ($\delta\ 7.0\text{--}8.5\text{ ppm}$). The exact chemical shifts are influenced by the strong electron-withdrawing and anisotropic effects of the iodine atoms.
- ^{13}C NMR Spectroscopy:
 - Carbonyl Carbon (-CHO): A signal in the highly downfield region of $\delta\ 185\text{--}195\text{ ppm}$.
 - Aromatic Carbons: Six distinct signals are expected. The carbons bonded to iodine (C2, C3, C5) would appear at unusually high field for aromatic carbons (typically $\delta\ 90\text{--}110\text{ ppm}$) due to the "heavy atom effect." The remaining carbons (C1, C4, C6) would resonate in the more typical aromatic region of $\delta\ 120\text{--}150\text{ ppm}$.
- Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a prominent molecular ion (M^+) peak at $m/z \approx 484$. Key fragmentation patterns would include the loss of a hydrogen atom ($\text{M}-1$) and the loss of the aldehyde group ($\text{M}-29$), as well as characteristic isotopic patterns due to the presence of iodine.

Applications in Drug Development and Research

While direct applications of **2,3,5-Triiodobenzaldehyde** are not as widely documented as its corresponding carboxylic acid, its role as a synthetic intermediate is critical. Halogenated, and particularly iodinated, organic molecules are of significant interest in medicinal chemistry and drug development for several reasons:

- **Metabolic Stability:** The introduction of heavy halogens like iodine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

- **Binding Affinity:** The large, polarizable nature of iodine can lead to favorable halogen bonding interactions with protein targets, enhancing binding affinity and selectivity.
- **Radiolabeling and Imaging:** Iodine's isotopes (e.g., ^{123}I , ^{125}I , ^{131}I) are used in medical imaging (SPECT, PET) and radiotherapy. **2,3,5-Triiodobenzaldehyde** can serve as a precursor for synthesizing radiolabeled compounds for diagnostic and therapeutic applications.[\[10\]](#)[\[11\]](#) The stable iodine atoms can be exchanged for radioactive isotopes in the final steps of a synthesis.[\[12\]](#)
- **Precursor for Bioactive Molecules:** It is a key starting material for producing compounds like 2,3,5-Triiodobenzoic Acid (TIBA), which is known to be an inhibitor of polar auxin transport in plants and has been used to study hormone signaling pathways.[\[4\]](#)[\[6\]](#) Such inhibitors can serve as tool compounds to probe biological systems.

Safety, Handling, and Storage

As with any highly functionalized chemical, proper handling of **2,3,5-Triiodobenzaldehyde** is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for the aldehyde is not as common as for the related acid, the hazards can be inferred from its structure and data for similar compounds.

Safety Aspect	Recommendation	Rationale & Source(s)
Personal Protective Equipment (PPE)	Wear chemical safety goggles, a lab coat, and nitrile gloves.	To prevent skin and eye contact. Standard practice for handling solid organic chemicals.[13][14]
Handling	Handle in a well-ventilated area or a chemical fume hood. Minimize dust generation. Avoid inhalation, ingestion, and contact with skin and eyes.	Inferred from the hazards of related tri-iodinated compounds which can cause skin, eye, and respiratory irritation.[13][14][15]
Storage	Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C.	To prevent degradation from moisture, light, or air. Aldehydes can be susceptible to oxidation.[1]
First Aid	Eyes: Rinse cautiously with water for several minutes. Skin: Wash with soap and water. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Inhalation: Move to fresh air.	Standard first aid procedures for chemical exposure.[13][14]
Stability & Incompatibility	Stable under recommended storage conditions. Avoid strong oxidizing agents, strong bases, and direct sunlight.	Aldehydes can be oxidized, and the aromatic ring can react under harsh conditions.[13][16]

Conclusion

2,3,5-Triiodobenzaldehyde is more than a simple aromatic aldehyde; it is a specialized chemical tool. Its densely functionalized core, characterized by three iodine atoms, provides a unique combination of steric hindrance and electronic properties that chemists and drug discovery professionals can exploit. From its role as a precursor for metabolically stable drug

candidates to its potential in the synthesis of imaging agents, this compound represents a versatile platform for innovation. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.

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